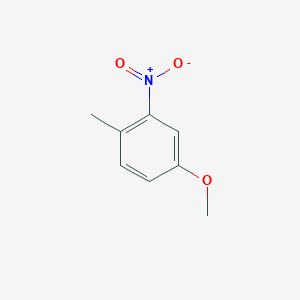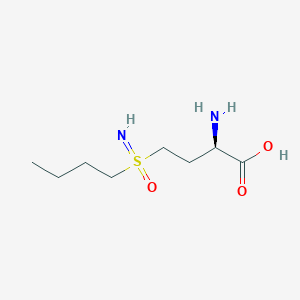
FP-Tztp
説明
FP-Tztp, also known as 3-(3-fluoropropylsulfanyl)-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole, is a subtype-selective muscarinic cholinergic ligand . It has potential suitability for studying Alzheimer’s disease . The molecular formula of FP-Tztp is C11H16FN3S2 and its molecular weight is 273.4 g/mol .
Synthesis Analysis
The synthesis of FP-Tztp has been automated using a GE TRACERlab FX(FN) radiosynthesis module . A new precursor, 3-(4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazol-3-ylthio)propyl 4-methylbenzenesulfonate, was used in the improved method .
Molecular Structure Analysis
The molecular structure of FP-Tztp includes a fluoropropyl group, a thiadiazole ring, and a tetrahydropyridine ring . The InChI string of FP-Tztp is InChI=1S/C11H16FN3S2/c1-15-6-2-4-9(8-15)10-11(14-17-13-10)16-7-3-5-12/h4H,2-3,5-8H2,1H3 .
Chemical Reactions Analysis
In vivo studies have shown that preblocking studies with unlabeled FP-Tztp reduced V by 60% to 70% in cortical and subcortical regions . Physostigmine, an acetylcholinesterase inhibitor, produced a 35% reduction in cortical specific binding, consistent with increased ACh competition .
Physical And Chemical Properties Analysis
FP-Tztp has a molecular weight of 273.4 g/mol . Its computed properties include a XLogP3-AA of 2.2, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, a rotatable bond count of 5, an exact mass of 273.07696803 g/mol, a monoisotopic mass of 273.07696803 g/mol, a topological polar surface area of 82.6 Ų, a heavy atom count of 17, a formal charge of 0, and a complexity of 275 .
科学的研究の応用
Alzheimer’s Disease Imaging
FP-Tztp: has been investigated as a potential PET tracer for Alzheimer’s disease due to its preferential binding to the M2 muscarinic receptor . This is particularly relevant because a substantial reduction of M2 receptors has been observed in autopsy studies of Alzheimer’s patients. The slower dissociation kinetics of FP-Tztp from M2 receptors compared to other muscarinic receptor subtypes may contribute to its selectivity, making it a promising agent for imaging and studying the progression of Alzheimer’s disease .
Parkinson’s Disease Research
The muscarinic acetylcholine neurotransmitter system, to which the M2 receptor belongs, is involved in several brain disorders, including Parkinson’s disease. FP-Tztp’s ability to bind selectively to the M2 receptor can help in understanding the cholinergic deficits in Parkinson’s disease and potentially aid in the development of targeted therapies .
Depression and Schizophrenia Studies
Alterations in the number or efficiency of neuroreceptors, including the muscarinic acetylcholine receptors, are implicated in depression and schizophrenia. FP-Tztp’s selective imaging of the M2 receptor can provide insights into the cholinergic involvement in these mental health conditions, offering a pathway for new diagnostic and treatment approaches .
Neuroreceptor Dynamics
FP-Tztp can be used to study the dynamics of neuroreceptors in the human brain. By analyzing the binding behavior and dissociation kinetics of FP-Tztp, researchers can gain a deeper understanding of receptor functions and their roles in various neurological conditions .
Drug Development
The selective binding properties of FP-Tztp make it a valuable tool in drug development, especially for conditions where the M2 muscarinic receptor is a therapeutic target. It can be used to assess the efficacy of new drugs targeting this receptor, thus accelerating the drug development process .
Synaptic Neurotransmitter Concentration
FP-Tztp can also be utilized to measure changes in synaptic neurotransmitter concentration, particularly acetylcholine. This is crucial for understanding the neurotransmitter’s role in cognitive functions and memory, which are affected in diseases like Alzheimer’s .
Cholinergic Transmission
The compound’s suitability for PET studies allows for the exploration of cholinergic transmission in the central nervous system. This can lead to a better understanding of the cholinergic system’s impact on various neurological diseases .
Blood-Brain Barrier Transport Studies
FP-Tztp has demonstrated favorable blood-brain barrier transport and rapid tissue uptake in animal studies. This characteristic is essential for developing imaging agents that can effectively reach brain tissues and provide clear images for diagnosis and research .
作用機序
Target of Action
FP-Tztp, or 3-(3-(3-fluoropropylthio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine, is a radiolabeled compound that preferentially binds to the M2 muscarinic receptor . The M2 muscarinic receptor is a subtype of muscarinic acetylcholine receptors, which play a crucial role in various physiological functions, including neuronal signaling .
Mode of Action
FP-Tztp interacts with its target, the M2 muscarinic receptor, by binding to it . The slower dissociation kinetics of FP-Tztp from M2 receptors compared with the four other muscarinic receptor subtypes may be a factor in its M2 selectivity .
Biochemical Pathways
The binding of FP-Tztp to the M2 muscarinic receptors impacts the cholinergic neurotransmitter system . This system is involved in several brain disorders, including Alzheimer’s disease, Parkinson’s disease, depression, and schizophrenia . .
Pharmacokinetics
The pharmacokinetics of FP-Tztp involve its rapid uptake in the brain, with blood-to-brain delivery constants (K1) values of 0.4 to 0.6 mL·min-1·mL-1 in gray matter . The tracer kinetics and distribution volumes (V) of FP-Tztp have been characterized using positron emission tomography (PET) and a metabolite-corrected arterial input function .
Result of Action
The binding of FP-Tztp to M2 receptors can be visualized using PET imaging, providing a measure of the density and function of M2 receptors . This has potential implications for studying conditions like Alzheimer’s disease, where a substantial reduction of M2 receptors has been observed .
将来の方向性
特性
IUPAC Name |
3-(3-fluoropropylsulfanyl)-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3S2/c1-15-6-2-4-9(8-15)10-11(14-17-13-10)16-7-3-5-12/h4H,2-3,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKPPQNBFQLLIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C2=NSN=C2SCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435762 | |
| Record name | FP-TZTP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
FP-Tztp | |
CAS RN |
424829-90-3 | |
| Record name | FP-TZTP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0424829903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FP-TZTP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FP-TZTP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2LNI0YP8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)







![[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone](/img/structure/B24329.png)




